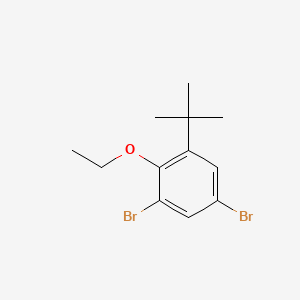
1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of two bromine atoms, a tert-butyl group, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dehalogenated benzene derivatives.
科学的研究の応用
Chemistry: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of brominated compounds in living organisms.
Medicine: Although not directly used as a drug, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its structural features make it a valuable scaffold for designing molecules with potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to materials, making it useful in the manufacturing of fire-resistant products.
作用機序
The mechanism of action of 1,5-dibromo-3-(tert-butyl)-2-ethoxybenzene involves its interaction with molecular targets in chemical reactions. The bromine atoms and the ethoxy group play key roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethoxy group can be oxidized to form reactive intermediates that further react to produce aldehydes or carboxylic acids.
類似化合物との比較
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxy group.
1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene: Similar in structure but with a chlorine atom instead of an ethoxy group.
1,5-Dibromo-3-(tert-butyl)-2-(difluoromethoxy)benzene: Similar in structure but with a difluoromethoxy group instead of an ethoxy group.
Uniqueness: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxy group can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic applications.
特性
分子式 |
C12H16Br2O |
|---|---|
分子量 |
336.06 g/mol |
IUPAC名 |
1,5-dibromo-3-tert-butyl-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3 |
InChIキー |
GQFVIBBCZURNKS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Br)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


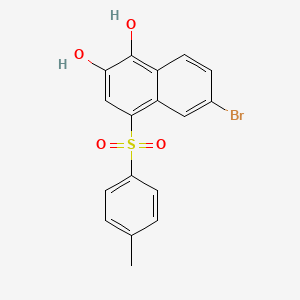
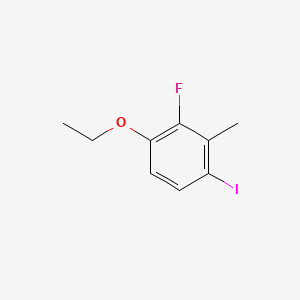
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
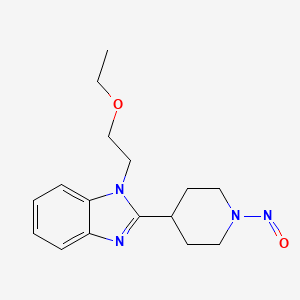
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
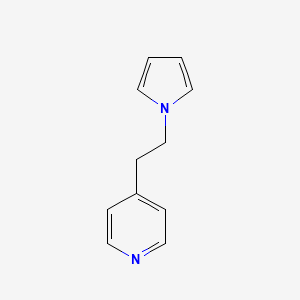
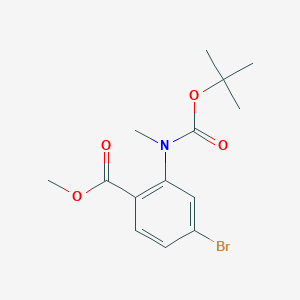
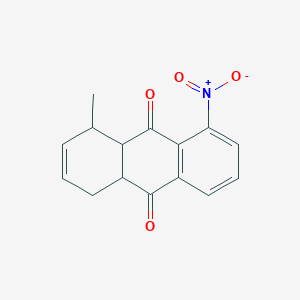
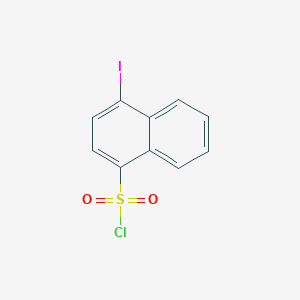
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
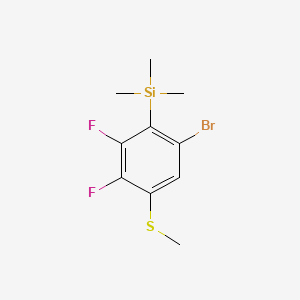

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
